2,6-difluoro-3-(hydroxymethyl)benzoic acid
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Overview
Description
2,6-Difluoro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 6th positions, and a hydroxymethyl group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-3-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-(hydroxymethyl)benzoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. Another method includes the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoic acid precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Difluoro-3-carboxybenzoic acid.
Reduction: 2,6-Difluoro-3-(hydroxymethyl)benzyl alcohol.
Substitution: 2,6-Difluoro-3-(substituted)benzoic acid derivatives.
Scientific Research Applications
2,6-Difluoro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-(hydroxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, which can improve its bioavailability and binding affinity to target molecules. The hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
2,3-Difluorobenzoic acid: Lacks the hydroxymethyl group and has fluorine atoms at different positions.
3-(Hydroxymethyl)benzoic acid: Lacks the fluorine atoms.
Uniqueness
2,6-Difluoro-3-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances its potential for various applications in research and industry.
Properties
CAS No. |
2138335-79-0 |
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Molecular Formula |
C8H6F2O3 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2,6-difluoro-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChI Key |
WRJHCFDSLVFPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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